molecular formula C25H22O8 B14406069 1,2-Benzenediol, 4,4'-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate CAS No. 83654-15-3

1,2-Benzenediol, 4,4'-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate

Cat. No.: B14406069
CAS No.: 83654-15-3
M. Wt: 450.4 g/mol
InChI Key: PORSVYZKNRKHHP-SOFGYWHQSA-N
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Description

1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate typically involves multiple steps. The starting materials are often 1,2-benzenediol and a suitable alkyne derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield dihydroxy derivatives.

Scientific Research Applications

1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme activity and inhibition, as well as in the development of bioactive compounds.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol:

    4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol]: This compound has a similar core structure but differs in the nature of the linking groups.

Uniqueness

1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and functionality.

Properties

CAS No.

83654-15-3

Molecular Formula

C25H22O8

Molecular Weight

450.4 g/mol

IUPAC Name

[2-acetyloxy-4-[(E)-5-(3,4-diacetyloxyphenyl)pent-1-en-4-ynyl]phenyl] acetate

InChI

InChI=1S/C25H22O8/c1-16(26)30-22-12-10-20(14-24(22)32-18(3)28)8-6-5-7-9-21-11-13-23(31-17(2)27)25(15-21)33-19(4)29/h6,8,10-15H,5H2,1-4H3/b8-6+

InChI Key

PORSVYZKNRKHHP-SOFGYWHQSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/CC#CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CCC#CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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